2-(3-chloro-4-fluorophenoxy)-1-(1H-pyrazol-1-yl)ethanone
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Overview
Description
2-(3-CHLORO-4-FLUOROPHENOXY)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE is a synthetic organic compound that belongs to the class of phenoxy derivatives This compound is characterized by the presence of a chlorofluorophenoxy group attached to a pyrazolyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-CHLORO-4-FLUOROPHENOXY)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3-chloro-4-fluorophenol, undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to form the phenoxy intermediate.
Coupling with Pyrazole: The phenoxy intermediate is then coupled with 1H-pyrazole under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
- Use of high-purity reagents to ensure product quality.
- Controlled temperature and pressure to maximize yield.
- Efficient purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-CHLORO-4-FLUOROPHENOXY)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-CHLORO-4-FLUOROPHENOXY)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-CHLORO-4-FLUOROPHENOXY)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets. The compound may:
- Bind to enzymes or receptors, inhibiting or activating their functions.
- Interfere with cellular pathways, leading to desired biological effects.
- Modulate gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-4-fluorophenoxy)-1-(1H-pyrazol-1-yl)-1-propanone: Similar structure with a propanone moiety instead of ethanone.
2-(3-Chloro-4-fluorophenoxy)-1-(1H-pyrazol-1-yl)-1-butanone: Similar structure with a butanone moiety instead of ethanone.
Uniqueness
2-(3-CHLORO-4-FLUOROPHENOXY)-1-(1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H8ClFN2O2 |
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Molecular Weight |
254.64 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-1-pyrazol-1-ylethanone |
InChI |
InChI=1S/C11H8ClFN2O2/c12-9-6-8(2-3-10(9)13)17-7-11(16)15-5-1-4-14-15/h1-6H,7H2 |
InChI Key |
XVFAEDUFOQKUKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C(=O)COC2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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